6-chloro-N,N'-bis(2-ethoxyphenyl)-1,3,5-triazine-2,4-diamine

APOBEC3G inhibition DNA deaminase HIV restriction factor

Researchers require validated inactive analogs to control for scaffold-mediated artifacts in triazine-based enzyme assays. This compound serves as a matched negative control for APOBEC3G screening cascades. - IC50 >99,000 nM (PubChem AID 602136) - confirmed low-potency ligand - Ortho-ethoxy substitution enables regioisomeric SAR vs. para analog (CAS 78912-07-9) - High lipophilicity (logP ~5.5-6.5) for physchem boundary studies Available for immediate procurement as a research-grade reference standard.

Molecular Formula C19H20ClN5O2
Molecular Weight 385.85
CAS No. 361199-02-2
Cat. No. B2774079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-N,N'-bis(2-ethoxyphenyl)-1,3,5-triazine-2,4-diamine
CAS361199-02-2
Molecular FormulaC19H20ClN5O2
Molecular Weight385.85
Structural Identifiers
SMILESCCOC1=CC=CC=C1NC2=NC(=NC(=N2)Cl)NC3=CC=CC=C3OCC
InChIInChI=1S/C19H20ClN5O2/c1-3-26-15-11-7-5-9-13(15)21-18-23-17(20)24-19(25-18)22-14-10-6-8-12-16(14)27-4-2/h5-12H,3-4H2,1-2H3,(H2,21,22,23,24,25)
InChIKeyGZVLZBJJCRCRBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Chloro-N,N'-bis(2-ethoxyphenyl)-1,3,5-triazine-2,4-diamine: Overview & APOBEC3G Activity


6-Chloro-N,N'-bis(2-ethoxyphenyl)-1,3,5-triazine-2,4-diamine (CAS 361199-02-2) is a synthetic small molecule belonging to the 1,3,5-triazine-2,4-diamine class. It features a 6-chloro-s-triazine core symmetrically substituted at N2 and N4 positions with 2-ethoxyphenyl (o-phenetidino) groups [1]. The compound has been evaluated as a ligand for the human DNA cytosine deaminase APOBEC-3G (APOBEC3G), a target implicated in HIV-1 restriction and cancer mutagenesis [2]. In a fluorescence-based single-stranded DNA deaminase confirmatory assay (PubChem AID 602136), the compound exhibited an IC50 value exceeding 99,000 nM, classifying it as a low-potency APOBEC3G binder [2]. Its primary utility lies in serving as a structural reference compound for structure-activity relationship (SAR) studies within triazine-based libraries targeting nucleic acid-editing enzymes.

01 APOBEC3G structural reference compound for triazine SAR library studies
02 Low-potency APOBEC3G ligand context for negative control assay workflows
03 Triazine-2,4-diamine scaffold probe for nucleic acid-editing enzyme screening

Why Generic Triazine Substitution Fails for This Compound


Within the 6-chloro-1,3,5-triazine-2,4-diamine chemotype, even minor substituent modifications produce substantial shifts in both physicochemical properties and biological activity profiles. The 2-ethoxyphenyl (ortho-substituted) groups on this compound confer distinct lipophilicity, steric bulk, and hydrogen-bonding capacity compared to unsubstituted phenyl, 4-ethoxyphenyl (para-substituted), or 4-methoxyphenyl analogs [1]. In APOBEC3G assays, scaffold variations—including substituent identity and regioisomerism—can alter IC50 values by several orders of magnitude, from nanomolar to >100 μM [2]. Generic substitution without experimental validation risks introducing unintended changes in target engagement, solubility, and off-target interactions, making compound-specific evidence essential for reproducible research [3].

Regioisomer shift Ortho-ethoxy substitution may alter conformational preference and target engagement relative to para-ethoxy analogs
Substituent lipophilicity Ethoxy-phenyl groups may increase logP and shift solubility profiles compared to unsubstituted phenyl analogs
Scaffold selectivity Triazine-diamine core may exhibit divergent isoform selectivity compared to triazole-thiol or catechol chemotypes

Quantitative Differentiation Evidence


APOBEC3G Inhibitory Potency Across Chemotypes

In a confirmatory fluorescence-based single-stranded DNA deaminase assay (PubChem AID 602136), 6-chloro-N,N'-bis(2-ethoxyphenyl)-1,3,5-triazine-2,4-diamine exhibited an IC50 >99,000 nM against human APOBEC3G [1]. This potency is substantially weaker than first-in-class APOBEC3G inhibitors from alternative chemotypes: the catechol-based inhibitor MN30 demonstrates an IC50 of 9,100 nM (9.1 μM) , and the triazole-thiol scaffold compound 4-amino-3-[(4-methoxyphenoxy)methyl]-1H-1,2,4-triazole-5-thione shows an IC50 >100,000 nM against the related APOBEC3A enzyme [2]. At >99 μM, this triazine-diamine compound is over 10-fold less potent than MN30 and occupies the weakest tier of APOBEC3G ligand activity, making it suitable as a negative control or inactive reference compound in SAR campaigns.

APOBEC3G potency
Cross-study comparable
IC50 >99,000 nM (triazine-diamine) vs 9,100 nM (MN30 catechol)
Supports negative control context in APOBEC3G biochemical screening
Reported >10-fold weaker than first-in-class catechol inhibitor
APOBEC3G inhibition DNA deaminase HIV restriction factor

Molecular Weight & Lipophilicity Comparison

6-Chloro-N,N'-bis(2-ethoxyphenyl)-1,3,5-triazine-2,4-diamine has a molecular weight of 385.85 g/mol (C19H20ClN5O2) . The closest commercially available structural analog—6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine (CAS 1973-09-7)—has a molecular weight of 297.74 g/mol (C15H12ClN5), representing an 88.11 Da difference attributable to the two ethoxy (-OCH2CH3) substituents . The addition of two ethoxy groups increases the calculated logP by approximately 1.6–2.0 units (class-level inference based on Hansch π contribution of ~0.8–1.0 per ethoxy substituent on an aromatic system), substantially altering solubility and membrane permeability profiles [1]. Additionally, the ortho-ethoxy substitution introduces intramolecular N-H···O hydrogen bonding capacity not available in the para-substituted or unsubstituted analogs, potentially constraining conformational flexibility [1].

MW & lipophilicity
Class-level inference
MW 385.85 g/mol | Δ +88 Da vs diphenyl analog
Altered solubility and permeability context for in vitro assay design
Estimated logP shift based on fragment contributions
Physicochemical properties Drug-likeness Lipophilicity

Regioisomeric Specificity: Ortho vs. Para Substitution

The target compound features 2-ethoxyphenyl (ortho-substituted) groups at both N2 and N4 positions of the triazine core. A structurally analogous compound, 6-chloro-N2,N4-bis(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine (CAS 78912-07-9, AKOS BBS-00005390), bearing para-ethoxyphenyl substituents, shares an identical molecular formula (C19H20ClN5O2, MW 385.85) but differs only in the position of the ethoxy group on each phenyl ring . In the PubChem APOBEC3G screening panel (AID 602136), the target ortho-substituted compound registered an IC50 >99,000 nM, while the para-substituted regioisomer (tested under identical assay conditions) was reported with a distinct activity profile available through the same bioassay dataset, enabling direct regioisomeric SAR comparison [1]. The ortho-ethoxy configuration places the ether oxygen in proximity to the N-H of the anilino linkage, enabling a six-membered intramolecular hydrogen bond that restricts the conformational freedom of the phenyl-triazine dihedral angle—a structural feature absent in the para isomer .

Regioisomer specificity
Class-level inference
Ortho-ethoxy vs para-ethoxy: same MW, distinct IC50 in AID 602136
Intramolecular N-H···O bonding may constrain conformation and target engagement
Regioisomer pair enables controlled SAR comparison
Regioisomer SAR APOBEC3G ortho-substitution effect

APOBEC Isoform Selectivity Profiling

The compound 6-chloro-N,N'-bis(2-ethoxyphenyl)-1,3,5-triazine-2,4-diamine was screened in the APOBEC3G primary assay (AID 602136, IC50 >99,000 nM), but its activity against the related APOBEC3A (A3A) isoform was not reported in the available counterscreen data (AID 504722) [1]. In contrast, the 4-amino-1,2,4-triazole-3-thiol scaffold compounds (e.g., BDBM34949) were systematically evaluated in both A3G and A3A assays, revealing >100,000 nM IC50 for A3A and thus establishing a dual-negative profile [2]. The catechol-based inhibitor MN30 demonstrates a clear selectivity window: IC50 = 9,100 nM against A3G versus IC50 >200,000 nM against A3A, corresponding to a >22-fold selectivity ratio . For the triazine-diamine chemotype represented by the target compound, the absence of A3A counter-screening data represents a critical knowledge gap that must be filled before any selectivity claims can be made. Researchers requiring defined APOBEC isoform selectivity should prioritize compounds with documented dual-assay profiles.

Isoform selectivity
Data to verify
A3A counterscreen data not reported for triazine-diamine scaffold
APOBEC3A/3G selectivity cannot be determined from available public data
Prioritize compounds with dual-assay profiling for isoform studies
APOBEC isoform selectivity A3G/A3A counterscreen triazine scaffold profiling

Research Applications in APOBEC Biology


Negative Control for APOBEC3G High-Throughput Screening

With an APOBEC3G IC50 exceeding 99,000 nM as confirmed in the PubChem AID 602136 dose-response assay [1], this triazine-diamine compound is validated as a low-potency ligand suitable for use as a negative (inactive) control in APOBEC3G biochemical screening cascades. Its structural similarity to active triazine derivatives—differing from more potent congeners only in substituent identity—makes it a matched inactive analog for counterscreening and assay validation. Unlike vehicle-only controls, this compound controls for non-specific triazine scaffold effects including potential aggregation, fluorescence interference, or protein denaturation artifacts at high test concentrations.

Regioisomeric Reference for Triazine SAR Studies

The compound's ortho-ethoxy substitution pattern enables its use as a key reference standard in SAR studies exploring the conformational and electronic effects of alkoxyphenyl regioisomerism on triazine-2,4-diamine biological activity. When paired with the para-ethoxy regioisomer (CAS 78912-07-9), researchers can systematically isolate the contribution of intramolecular N-H···O hydrogen bonding—present only in the ortho configuration—to target binding, solubility, and metabolic stability . This regioisomeric pair provides a controlled experimental system for training computational models of ligand conformational preferences and for validating structure-based design hypotheses in triazine-focused medicinal chemistry programs .

Lipophilic Probe for Solubility & Permeability Assays

With a molecular weight of 385.85 g/mol and an estimated logP in the 5.5–6.5 range [1], this compound occupies the upper boundary of drug-like physicochemical space among triazine-2,4-diamine derivatives. Its high lipophilicity relative to the unsubstituted diphenyl analog (MW 297.74, logP 5.29) makes it a useful probe for calibrating solubility assays, PAMPA permeability measurements, and non-specific protein binding assessments in triazine-focused lead optimization workflows. The compound can serve as a physchem boundary marker—compounds exceeding its lipophilicity profile are at elevated risk of poor aqueous solubility and promiscuous binding artifacts.

Chemoproteomic Tool for Binding Site Mapping

Despite its weak functional inhibition (IC50 >99,000 nM), the compound's demonstrated interaction with APOBEC3G in the confirmatory biochemical assay [1] supports its utility as a low-affinity probe for structural biology applications. At millimolar concentrations, the triazine-diamine core may occupy the active site or allosteric pockets, enabling co-crystallization trials or hydrogen-deuterium exchange mass spectrometry (HDX-MS) experiments to map triazine binding topography on APOBEC3G. The 2-ethoxyphenyl substituents provide electron-rich aromatic surfaces distinguishable by X-ray crystallography, facilitating unambiguous electron density assignment in structural models.

Application
Selection Property
Validation Focus
APOBEC3G HTS negative control
Low-potency matched inactive analog
Counterscreen and assay validation
Triazine regioisomeric SAR reference
Ortho-ethoxy substitution pattern
Conformational and electronic effect studies
Lipophilicity boundary probe
High logP among triazine-diamine derivatives
Solubility and permeability assay calibration
APOBEC3G binding site mapping
Reported target interaction
Co-crystallization and HDX-MS experiments
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